N-Benzyl-2-propen-1-amine hydrochloride

Description

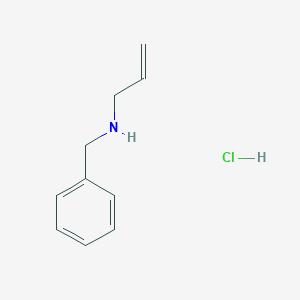

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDLNGVMJGSNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496759 | |

| Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-82-7 | |

| Record name | N-Benzylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Benzyl-2-propen-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of N-Benzyl-2-propen-1-amine hydrochloride (CAS No: 23530-82-7), a versatile secondary amine salt with significant potential as a building block in synthetic organic chemistry and drug discovery.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical identity, physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations. Given the limited availability of specific experimental data for the hydrochloride salt, this guide integrates known data for the free base, N-Benzyl-2-propen-1-amine, and presents detailed, field-proven protocols for the experimental determination of the hydrochloride's properties. This approach is designed to empower researchers with the practical knowledge required for the effective application and further investigation of this compound.

Chemical Identity and Structure

This compound is the hydrochloride salt of N-Benzyl-2-propen-1-amine, also known as N-allylbenzylamine. The structure features a benzyl group and an allyl group attached to a secondary amine, which is protonated in the hydrochloride form.[1] This unique combination of a rigid aromatic ring and a reactive alkene functionality makes it a valuable intermediate in the synthesis of more complex molecules.[1]

The fundamental chemical identifiers for this compound and its corresponding free base are summarized in the table below.

| Property | This compound | N-Benzyl-2-propen-1-amine (Free Base) |

| Synonyms | N-Allylbenzylamine hydrochloride | N-Allylbenzylamine, N-Benzylallylamine |

| CAS Number | 23530-82-7[1] | 4383-22-6 |

| Molecular Formula | C₁₀H₁₄ClN[1][2] | C₁₀H₁₃N |

| Molecular Weight | 183.68 g/mol [1][2] | 147.22 g/mol |

| InChI | 1S/C10H13N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9H2;1H[2] | 1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |

| InChI Key | OUDLNGVMJGSNIV-UHFFFAOYSA-N[2] | RHUCQDQRNUUMKY-UHFFFAOYSA-N |

| SMILES | C=CCNCC1=CC=CC=C1.Cl[2] | C=CCNCC1=CC=CC=C1 |

| Physical Form | Solid[2] | Colorless to pale yellow liquid |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions and biological assays. While specific experimental data for the hydrochloride salt is not extensively reported, the properties of the free base provide a useful baseline.

Known Properties of the Free Base

| Property | Value |

| Boiling Point | 208-217.7 °C (lit.)[3][4] |

| Density | ~0.924 g/cm³ (predicted) |

| Refractive Index | 1.5210-1.5250 |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. |

Experimental Protocols for Characterization of the Hydrochloride Salt

The following protocols outline standard methodologies for determining the key physicochemical properties of this compound.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting range is approached.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

-

-

Materials: this compound, various solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, toluene), test tubes, vortex mixer.

-

Procedure:

-

Add a small, accurately weighed amount of the compound (e.g., 10 mg) to a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the solvent can be added incrementally until dissolution is achieved or the compound is deemed insoluble.

-

The process is repeated for each solvent to build a comprehensive solubility profile.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.2-7.5 ppm.

-

Allyl Protons (=CH-CH₂): Multiplet in the range of δ 5.8-6.0 ppm.

-

Allyl Protons (CH₂=): Multiplet in the range of δ 5.2-5.4 ppm.

-

Benzyl Protons (Ar-CH₂-N): Singlet or multiplet around δ 4.0-4.2 ppm.

-

Allyl Protons (-N-CH₂-CH=): Multiplet around δ 3.5-3.7 ppm.

-

Aromatic Carbons: Peaks in the range of δ 125-140 ppm.

-

Allyl Carbon (=CH-): Peak around δ 130-135 ppm.

-

Allyl Carbon (CH₂=): Peak around δ 115-120 ppm.

-

Benzyl Carbon (Ar-CH₂-N): Peak around δ 50-55 ppm.

-

Allyl Carbon (-N-CH₂-): Peak around δ 50-55 ppm.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch (Ammonium Salt): Broad band in the region of 2400-2800 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks around 2850-3000 cm⁻¹.

-

C=C Stretch (Alkene): Peak around 1640-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-N Stretch: Peak in the region of 1000-1250 cm⁻¹.

-

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is collected.

-

The sample is placed on the crystal, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (147.22 m/z) may be observed.

-

Major Fragments:

-

Tropylium Ion (m/z 91): A prominent peak due to the stable benzyl cation.

-

Loss of Allyl Group (m/z 106): Cleavage of the N-allyl bond.

-

Loss of Benzyl Group (m/z 56): Cleavage of the N-benzyl bond.

-

-

Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI for the hydrochloride salt).

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition (ESI-MS):

-

The sample solution is infused into the ESI source.

-

The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ (m/z 148.12 for the free base).

-

Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

-

Synthesis and Reactivity

This compound is typically synthesized from its free base, which can be prepared through various methods.

Synthesis of N-Benzyl-2-propen-1-amine (Free Base)

A common method for the synthesis of the free base is the reductive amination of benzaldehyde with allylamine.

Caption: Reductive amination synthesis pathway.

Protocol for the Synthesis of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

-

Materials: N-Benzyl-2-propen-1-amine, diethyl ether (anhydrous), hydrochloric acid (concentrated or as a solution in diethyl ether), magnetic stirrer, dropping funnel, ice bath.

-

Procedure:

-

Dissolve N-Benzyl-2-propen-1-amine (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid (1 equivalent), either concentrated or as a solution in diethyl ether, dropwise with vigorous stirring.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield pure this compound.

-

Chemical Reactivity

The reactivity of N-Benzyl-2-propen-1-amine is primarily dictated by the secondary amine and the terminal alkene.

-

N-Alkylation/Acylation: The secondary amine can be further functionalized through reactions with alkyl halides or acyl chlorides.

-

Alkene Reactions: The allyl group can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also participate in polymerization and cross-coupling reactions.

Applications in Drug Development

The N-benzylamine and allylamine moieties are present in various biologically active compounds, suggesting the potential of this compound as a scaffold or intermediate in medicinal chemistry.

-

Anticancer Potential: Derivatives of N-benzylamines have been investigated as potent inhibitors of enzymes involved in cancer progression. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase complex, a promising anticancer target.

-

Antifungal and Antimicrobial Activity: The benzylamine scaffold is a component of several known antimycotic agents. The synthesis of novel benzylamine derivatives has been a strategy for developing new antifungal compounds.

-

Neuropharmacology: The N-benzyl group is a common feature in molecules targeting the central nervous system. For example, N-benzylphenylethylamines are known to be potent serotonergic receptor ligands.[5]

The unique combination of the benzyl and allyl groups in this compound offers a versatile platform for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

Caption: Drug development potential workflow.

Safety and Handling

Hazard Identification

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[2]

-

Hazard Statements: H319 (Causes serious eye irritation).[2]

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

The free base, N-Benzyl-2-propen-1-amine, is classified as corrosive and can cause severe skin burns and eye damage.

Toxicity Profile

While specific toxicological data for this compound is limited, the toxicity of allylamine and its derivatives has been studied. Allylamines are known to exhibit cardiovascular toxicity.[6][7] The mechanism is believed to involve the metabolic conversion of the allyl group to the highly reactive and cytotoxic metabolite, acrolein. This can lead to myocardial necrosis and vascular lesions.[8][9] Therefore, it is prudent to handle this compound and its derivatives with appropriate caution, particularly avoiding inhalation, ingestion, and skin contact.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a chemical compound with significant untapped potential in synthetic and medicinal chemistry. Its dual functionality provides a rich platform for the development of novel molecules with diverse biological activities. While there is a need for more comprehensive experimental characterization of the hydrochloride salt, this guide provides a solid foundation of its known properties and outlines the necessary experimental protocols for its further investigation. By leveraging the information and methodologies presented herein, researchers can confidently and safely utilize this compound to advance their scientific and drug discovery endeavors.

References

- Allylamine cardiovascular toxicity: evidence for aberrant vasoreactivity in rats. (1998). Toxicology and Applied Pharmacology, 148(1), 137-145.

- Hine, C. H., Kodama, J. K., Guzman, R. J., & Loquvam, G. S. (1960). The toxicity of allylamines.

- Boor, P. J., & Hysmith, R. M. (1987). Allylamine cardiovascular toxicity. Toxicology, 44(2), 129-145.

- Boor, P. J., & Nelson, T. J. (1982). Ultrastructural alterations in allylamine cardiovascular toxicity. Late myocardial and vascular lesions.

- BenchChem. (2025). Application Notes and Protocols: N-Benzylphenylethylamines in Medicinal Chemistry.

Sources

- 1. Buy this compound | 23530-82-7 [smolecule.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-ALLYLBENZYLAMINE CAS#: 4383-22-6 [amp.chemicalbook.com]

- 4. N-ALLYLBENZYLAMINE | 4383-22-6 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Allylamine cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allylamine cardiovascular toxicity: evidence for aberrant vasoreactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultrastructural alterations in allylamine cardiovascular toxicity. Late myocardial and vascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzyl-2-propen-1-amine hydrochloride CAS number and structure

An In-Depth Technical Guide to N-Benzyl-2-propen-1-amine hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound, also known as N-allylbenzylamine hydrochloride, is a secondary amine salt that serves as a versatile and valuable building block in modern organic and medicinal chemistry. Its structure, which combines a reactive allyl group with a stable benzyl moiety, makes it a precursor for a diverse range of more complex molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and handling, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating systems.

Core Chemical Identity and Properties

The fundamental identity of a chemical compound is established by its unique identifiers and physicochemical properties. These data are critical for sourcing, regulatory compliance, and experimental design.

Chemical Structure:

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 23530-82-7 | [1] |

| Molecular Formula | C₁₀H₁₄ClN | [1] |

| Molecular Weight | 183.68 g/mol | [1] |

| IUPAC Name | N-benzylprop-2-en-1-amine;hydrochloride | [1] |

| Appearance | White to off-white solid | [2] |

| SMILES | C=CCNCC1=CC=CC=C1.Cl | [1] |

| InChI Key | OUDLNGVMJGSNIV-UHFFFAOYSA-N | [1] |

| Solubility | The hydrochloride salt form enhances polarity, suggesting good solubility in polar solvents like water and alcohols.[2] The free base is soluble in organic solvents. | |

Synthesis and Mechanism: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a two-step process: nucleophilic substitution followed by salt formation.[1] This approach is favored for its reliability and scalability.

Part 1: Synthesis of N-Benzyl-2-propen-1-amine (Free Base)

The core of the synthesis is the alkylation of benzylamine with an allyl halide, such as allyl bromide or allyl chloride. This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.

Causality and Experimental Choices:

-

Nucleophile: Benzylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the allyl halide.

-

Electrophile: Allyl bromide is an excellent electrophile due to the good leaving group nature of the bromide ion and the reactivity of the allylic carbon.

-

Base: A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial. It serves two purposes: to neutralize the hydrobromic acid (HBr) by-product that forms during the reaction and to prevent the protonation of the starting benzylamine. Protonated benzylamine would be non-nucleophilic, halting the reaction. Using a stronger base like sodium hydroxide could lead to unwanted side reactions.

-

Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants but do not participate in the reaction. They effectively solvate the cations, leaving the anion (carbonate or the nucleophile) more reactive, thereby accelerating the Sₙ2 reaction.

Detailed Experimental Protocol: Alkylation

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (100 mL).

-

Reagent Addition: While stirring the suspension, add allyl bromide (1.1 eq) dropwise at room temperature. The addition should be controlled to manage the initial exotherm.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzylamine spot has disappeared.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude N-Benzyl-2-propen-1-amine. The crude product can be purified further by vacuum distillation or column chromatography if high purity is required for subsequent steps.

Part 2: Formation of the Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.

Causality and Experimental Choices:

-

Acid: Hydrochloric acid is used to protonate the basic nitrogen atom of the amine. Using a solution of HCl in a volatile organic solvent (e.g., diethyl ether or isopropanol) is preferred over aqueous HCl. This prevents the introduction of water, which can make the product hygroscopic and difficult to dry, and facilitates the precipitation of the salt.

-

Solvent: A non-polar solvent in which the free base is soluble but the hydrochloride salt is not, such as diethyl ether or ethyl acetate, is chosen to ensure the product precipitates upon formation, allowing for easy isolation.

Detailed Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified N-Benzyl-2-propen-1-amine free base in a minimal amount of diethyl ether.

-

Precipitation: Cool the solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with constant stirring. The hydrochloride salt will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the final product, this compound, under vacuum to obtain a stable, crystalline solid.

Structural Elucidation and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This multi-faceted approach provides a self-validating system, where data from each method corroborates the others. For a structurally related compound, N-Benzylprop-2-yn-1-amine hydrochloride, High-Performance Liquid Chromatography (HPLC) is noted as a robust technique for purity analysis.[3] Similar principles apply here. The characterization of related N-benzyl compounds often involves GC/MS, LC/DAD, and high-resolution mass spectrometry.[4]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include peaks for the vinyl protons of the allyl group, the methylene protons adjacent to the nitrogen and the double bond, the benzylic methylene protons, and the aromatic protons of the benzyl group.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the aromatic, allylic, and benzylic carbons should be observable.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Identifies the functional groups present. Key absorbances would include N-H stretching for the secondary amine salt, C-H stretching for aromatic and aliphatic groups, C=C stretching for the alkene, and C-N stretching.

3. Mass Spectrometry (MS):

-

Determines the molecular weight of the free base. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of N-Benzyl-2-propen-1-amine.

4. High-Performance Liquid Chromatography (HPLC):

-

This is the gold standard for assessing purity. A reverse-phase HPLC method would be developed to separate the target compound from any starting materials or by-products. The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Research and Drug Development

This compound is not an end-product itself but a crucial intermediate. Its bifunctional nature—a nucleophilic secondary amine and a reactive alkene—opens pathways to a variety of molecular scaffolds.

-

Pharmaceutical Intermediates: The compound is a key building block for synthesizing more complex, biologically active molecules.[1] The benzyl and amine groups are common pharmacophores found in many drug classes.[1]

-

Organic Synthesis: It serves as a precursor for various aromatic compounds.[1] The allyl group can participate in a wide range of reactions, including Heck coupling, metathesis, and hydroformylation, allowing for significant molecular elaboration.

-

Biological Research: In a research context, it is used to study the effects of specific amine structures on biological systems.[1] Research suggests it may have potential in modulating inflammatory and neurotransmitter pathways, making it a candidate for further investigation in medicinal chemistry.[1]

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

Hazard Identification:

-

Signal Word: Warning[5]

-

Hazard Statements: H319 - Causes serious eye irritation.[5][6] Related amine hydrochlorides are also known to cause skin and respiratory irritation.[7][8]

-

Precautionary Statements: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Table 2: Recommended Handling Procedures

| Aspect | Recommendation | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves. | To prevent eye and skin contact, which can cause irritation.[7][9] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To prevent inhalation of dust, which may cause respiratory tract irritation.[7][8][9] |

| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents. | The compound may be moisture-sensitive, and proper storage ensures its stability and prevents degradation.[9] |

| Spill & Disposal | Sweep up solid spills carefully, avoiding dust creation. Dispose of in accordance with local, state, and federal regulations. | To minimize exposure and environmental contamination.[7] |

Conclusion

This compound is a foundational reagent whose value lies in its synthetic versatility. A thorough understanding of its properties, a robust and mechanistically sound synthesis protocol, and a comprehensive analytical validation strategy are essential for its effective use in research and development. By adhering to the principles of causality in experimental design and ensuring rigorous quality control, researchers can confidently employ this compound as a reliable intermediate in the creation of novel and impactful molecules.

References

-

Solubility of Things. N-Benzyl-N-methylprop-2-yn-1-amine hydrochloride. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Benzylamine hydrochloride, 99%. [Link]

- Google Patents. US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.

-

PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]

- Google Patents. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.

-

MDPI. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

-

Sourcezon. (2025, May 30). Huateng Pharma Highlights the Pharmaceutical Potential of N-Benzylhydroxylamine Hydrochloride. [Link]

Sources

- 1. Buy this compound | 23530-82-7 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

N-Benzyl-2-propen-1-amine hydrochloride molecular weight and formula

An In-Depth Technical Guide to N-Benzyl-2-propen-1-amine Hydrochloride for Research and Development Professionals

Executive Summary

This compound is a significant chemical compound characterized by a benzyl group and a 2-propen-1-amine structure, presented as a hydrochloride salt.[1] Its molecular formula is C10H14ClN with a molecular weight of 183.68 g/mol .[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its applications in synthetic chemistry and pharmacology. Furthermore, it provides critical safety and handling information to ensure its proper use in a laboratory setting. The unique structural characteristics of this compound, particularly the reactive propenyl group, make it a valuable intermediate in the synthesis of diverse organic molecules and a subject of interest in biological research.[1]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and properties is foundational to its application in research. This section provides the core data for this compound.

Nomenclature and Structural Identifiers

-

IUPAC Name : N-benzylprop-2-en-1-amine;hydrochloride[1]

-

CAS Number : 23530-82-7[1]

-

SMILES : C=CCNCC1=CC=CC=C1.Cl[1]

Core Molecular and Physical Data

The fundamental quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 183.68 g/mol | [1][2] |

| Empirical Formula | C10H14ClN | [2][3] |

| Physical Form | Solid | [2] |

| Storage Class | 11 (Combustible Solids) | [2][3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through reductive amination. This method is favored for its high efficiency and selectivity, providing a reliable pathway for producing the target compound with high purity.

Principle of Synthesis

Reductive amination involves the reaction of a carbonyl compound (benzaldehyde) with an amine (allylamine) to form an intermediate imine. This imine is then reduced in situ to the corresponding secondary amine. The choice of a mild reducing agent, such as sodium borohydride, is critical as it selectively reduces the imine double bond without affecting the carbonyl group of the starting material or the alkene group in the product. The final step involves protonation with hydrochloric acid to form the stable, solid hydrochloride salt, which facilitates isolation and purification.

Detailed Step-by-Step Experimental Protocol

Reagents and Materials:

-

Benzaldehyde

-

Allylamine (2-Propen-1-amine)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), concentrated and in diethyl ether

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) in methanol (100 mL). Cool the solution to 0 °C using an ice bath.

-

Slowly add allylamine (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C for 30 minutes to facilitate the formation of the N-benzylideneprop-2-en-1-imine intermediate.

-

Reduction: While keeping the reaction at 0 °C, slowly add sodium borohydride (1.5 equivalents) in small portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours to ensure the complete reduction of the imine.

-

Workup and Extraction: Quench the reaction by slowly adding 50 mL of deionized water. Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil.

-

Salt Formation and Purification: Dissolve the crude N-benzyl-2-propen-1-amine oil in a minimal amount of diethyl ether. Slowly add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for N-Benzyl-2-propen-1-amine HCl.

Characterization and Quality Control

The identity and purity of the synthesized compound must be confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H stretch of the ammonium salt and the C=C stretch of the allyl group.[1]

-

Melting Point Analysis: To assess the purity of the final product.

Applications in Pharmaceutical and Chemical Research

This compound is not an end-product but a versatile intermediate with significant potential in various research and development areas.

Role as a Key Synthetic Intermediate

The compound serves as a fundamental building block in organic synthesis.[1] Its structure contains multiple reactive sites—the secondary amine, the aromatic ring, and the terminal alkene—allowing for a wide range of chemical transformations. It is utilized in the preparation of more complex molecules, including:

-

Pharmaceutical Intermediates: As a precursor for synthesizing biologically active molecules and drug candidates.[1]

-

Aromatic Compounds and Heterocycles: The amine and allyl groups can participate in various coupling and cyclization reactions to build complex molecular scaffolds.

Pharmacological Significance and Potential

While not a therapeutic agent itself, its structural motifs are present in many biologically active compounds. Research indicates that derivatives of this compound may interact with various enzymes and receptors.[1] This makes it a valuable tool for:

-

Medicinal Chemistry: As a scaffold for developing new therapeutic agents, with potential applications in anti-inflammatory and neuroprotective therapies.[1]

-

Biological Research: To study the effects of specific amine structures on biological systems, including neurotransmitter pathways and metabolic processes.[1]

Conceptual Relationship Diagram

Caption: Applications of N-Benzyl-2-propen-1-amine HCl.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard | Pictogram | Code | Statement | Source |

| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation | [2][3][4] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5]

-

Ventilation: Handle the product in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention (P305 + P351 + P338).[2][3]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6] Store away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a chemical intermediate of considerable utility. Its well-defined molecular structure and multiple reactive sites make it a valuable precursor in the synthesis of complex pharmaceutical and organic compounds. The reliable synthesis via reductive amination allows for its accessible preparation in a research setting. Adherence to strict safety protocols is essential for its handling. For researchers in drug discovery and organic synthesis, this compound represents a versatile tool with significant potential for future innovation.

References

-

Solubility of Things. N-Benzyl-N-methylprop-2-yn-1-amine hydrochloride. [Link]

-

PubChem. N-benzyl-2-phenylprop-2-en-1-amine. National Institutes of Health. [Link]

-

Pharmaffiliates. N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. [Link]

- Google Patents. Process for manufacturing N-benzyl-N-isopropyl amides.

-

MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

-

Sourcezon. (2025, May 30). Huateng Pharma Highlights the Pharmaceutical Potential of N-Benzylhydroxylamine Hydrochloride. [Link]

-

National Institute of Standards and Technology. 2-Propen-1-amine. NIST Chemistry WebBook. [Link]

-

PubMed. N-Benzyl-2-propynamide. National Center for Biotechnology Information. [Link]

Sources

synthesis of N-Benzyl-2-propen-1-amine hydrochloride from benzylamine

An In-depth Technical Guide to the Synthesis of N-Benzyl-2-propen-1-amine Hydrochloride from Benzylamine

Introduction

N-Benzyl-2-propen-1-amine, also known as N-allylbenzylamine, is a valuable secondary amine that serves as a versatile building block in organic synthesis. Its structural motif, featuring both a benzyl and an allyl group, allows for diverse downstream chemical transformations, making it a key intermediate in the development of pharmaceuticals and other complex molecules. The conversion of this amine to its hydrochloride salt enhances its stability, crystallinity, and handling characteristics, rendering it more suitable for storage and use in subsequent synthetic steps.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound, beginning with the N-allylation of benzylamine and culminating in the formation of the hydrochloride salt. The document is structured to provide not only detailed experimental protocols but also in-depth mechanistic insights and the scientific rationale behind the procedural choices, targeting researchers, chemists, and professionals in the field of drug development.

Section 1: Mechanistic Pathways and Strategic Considerations

The synthesis is a two-stage process: first, the formation of the free amine via nucleophilic substitution, followed by an acid-base reaction to produce the hydrochloride salt.

Part A: N-Allylation of Benzylamine

The core of this synthesis is the N-alkylation of benzylamine with an allyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

-

Mechanism: The nitrogen atom of benzylamine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic methylene carbon of the allyl halide (e.g., allyl bromide or allyl chloride), displacing the halide ion as a leaving group and forming a new carbon-nitrogen bond.

-

Choice of Reagents:

-

Allylating Agent: Allyl bromide is often preferred over allyl chloride due to the better leaving group ability of the bromide ion, which typically results in faster reaction rates.[2][3]

-

Base: The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct. This acid will protonate the basic benzylamine starting material, forming an ammonium salt that is no longer nucleophilic. To prevent this and ensure the reaction proceeds to completion, a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to neutralize the acid in situ.

-

-

Control of Over-alkylation: A primary challenge in the N-alkylation of primary amines is the potential for over-alkylation.[4] The product, N-benzyl-2-propen-1-amine, is a secondary amine and can itself act as a nucleophile, reacting with another molecule of the allyl halide to form the tertiary amine, N-allyl-N-benzylallylamine. To minimize this side reaction, a common strategy is to use a molar excess of the starting benzylamine relative to the allyl halide. This increases the probability that the allyl halide will react with the more abundant primary amine.[5]

Section 2: Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of N-Benzyl-2-propen-1-amine (Free Base)

This protocol is designed to favor the formation of the desired secondary amine by using an excess of the primary amine starting material.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Benzylamine | 107.15 | 21.4 g (20.7 mL) | 0.20 | 2.0 |

| Allyl Bromide | 120.98 | 12.1 g (8.5 mL) | 0.10 | 1.0 |

| Potassium Carbonate | 138.21 | 20.7 g | 0.15 | 1.5 |

| Diethyl Ether | 74.12 | 200 mL | - | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (2.0 equiv.), potassium carbonate (1.5 equiv.), and 150 mL of diethyl ether.

-

Addition of Alkylating Agent: While stirring the mixture, add allyl bromide (1.0 equiv.) dropwise over 30 minutes using an addition funnel. The reaction is exothermic, and a gentle reflux may be observed.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of allyl bromide.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of diethyl ether (2 x 25 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (50 mL) to remove any unreacted benzylamine starting material, followed by water (50 mL), and finally brine (50 mL). [6]7. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzyl-2-propen-1-amine as an oil.

-

Purification: Purify the crude oil via vacuum distillation to obtain the pure free base.

Part B: Synthesis of this compound

This protocol uses a solution of HCl in an organic solvent to facilitate the precipitation of the salt. [7] Procedure:

-

Dissolution: Dissolve the purified N-benzyl-2-propen-1-amine (1.0 equiv.) in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask and cool the solution in an ice bath (0 °C).

-

Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

-

Precipitation: Continue adding the HCl solution until no further precipitation is observed. The pH of the solution can be checked with moist litmus paper to ensure it is acidic.

-

Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Filtration and Drying: Collect the white solid product by vacuum filtration, washing the crystals with a small amount of cold, anhydrous diethyl ether. Dry the product under vacuum to remove residual solvent.

Section 3: Safety, Handling, and Waste Disposal

-

Benzylamine: Corrosive and harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. [8]Handle in a fume hood wearing gloves, safety goggles, and a lab coat.

-

Allyl Halides (Bromide/Chloride): Highly flammable, toxic, and lachrymatory (causes tearing). [9]They are severe irritants to the skin, eyes, and respiratory system. All manipulations must be performed in a well-ventilated fume hood.

-

Hydrochloric Acid: Highly corrosive. Causes severe burns and eye damage. Avoid inhaling vapors.

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a flame-retardant lab coat are mandatory at all times.

-

Waste Disposal: All organic and aqueous waste must be segregated into appropriate, labeled containers for hazardous waste disposal in accordance with local, state, and federal regulations. [10]Do not pour waste down the drain.

Section 4: Product Characterization

The identity and purity of the final product, this compound, must be confirmed through analytical methods.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₄ClN [11] |

| Molecular Weight | 183.68 g/mol [11] |

| Physical Form | White to off-white solid [11] |

| ¹H NMR (CDCl₃) | Expected signals include aromatic protons (~7.2-7.4 ppm), a vinyl proton multiplet (~5.8-6.0 ppm), two terminal alkene protons (~5.1-5.3 ppm), a benzyl CH₂ singlet (~3.8 ppm), and an allyl CH₂ doublet (~3.3 ppm). The N-H proton will appear as a broad singlet. |

| ¹³C NMR (CDCl₃) | Expected signals for aromatic carbons, two alkene carbons, and two distinct sp³-hybridized carbons of the benzyl and allyl methylene groups. |

| IR (KBr Pellet) | Characteristic peaks for N-H stretching in the ammonium salt (broad, ~2400-2800 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (~1645 cm⁻¹). |

Note: The buyer assumes responsibility for confirming product identity and purity as analytical data is not always collected for research chemicals sold by suppliers. [12]

Section 5: Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire process, from starting materials to the final, characterized product.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanistic Pathways of N-Benzyl-2-propen-1-amine Hydrochloride in Organic Reactions

Abstract

N-Benzyl-2-propen-1-amine hydrochloride, a versatile bifunctional molecule, serves as a valuable building block in modern organic synthesis. This technical guide provides an in-depth exploration of its core mechanisms of action across a spectrum of organic reactions. By dissecting the interplay between its secondary amine and reactive allyl group, we will elucidate its role in pivotal transformations such as hydroaminations, intramolecular cyclizations for the synthesis of nitrogen-containing heterocycles, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in the design and execution of novel synthetic strategies. We will delve into the causality behind experimental choices, present detailed reaction protocols for analogous systems, and visualize the underlying mechanistic pathways to provide a comprehensive and actionable resource.

Introduction: Structural Features and Latent Reactivity

N-Benzyl-2-propen-1-amine, also known as N-allylbenzylamine, is a secondary amine characterized by the presence of both a benzyl and an allyl substituent on the nitrogen atom. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient reagent for a variety of reaction conditions.[1] The core reactivity of this molecule stems from the distinct functionalities of its two primary components:

-

The Nucleophilic Secondary Amine: The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to participate in reactions with a wide range of electrophiles. The benzyl group provides steric bulk and can influence the electronic properties of the amine.

-

The Allylic Double Bond: The C=C double bond in the allyl group is susceptible to a variety of addition and transition metal-catalyzed reactions. The allylic position is also activated towards substitution and other transformations.

The hydrochloride salt plays a crucial role in the practical application of this amine. Protonation of the nitrogen atom to form an ammonium salt increases the compound's stability and shelf-life. In most synthetic applications, a base is required to be added in situ to liberate the free, nucleophilic amine.

Mechanism of Action in Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing more complex amines.[2][3] N-Benzyl-2-propen-1-amine can, in principle, act as the amine component in intermolecular hydroamination reactions with other unsaturated compounds.

General Mechanism of Catalytic Hydroamination

Catalytic hydroamination reactions can be promoted by a variety of catalysts, including alkali metals, alkaline earth metals, rare-earth metals, and late transition metals.[3] A general mechanistic cycle for a transition metal-catalyzed intermolecular hydroamination is depicted below.

Diagram 1: General Catalytic Cycle for Intermolecular Hydroamination

Caption: Generalized catalytic cycle for transition metal-catalyzed intermolecular hydroamination.

When employing this compound, an initial deprotonation with a suitable base is necessary to generate the free amine, which can then enter the catalytic cycle. The regioselectivity of the hydroamination (Markovnikov vs. anti-Markovnikov addition) is highly dependent on the catalyst system and the electronic and steric properties of the alkene substrate.

Experimental Considerations for Hydroamination

While specific protocols for hydroamination using N-Benzyl-2-propen-1-amine are not extensively documented in peer-reviewed literature, protocols for similar allylic amines provide a strong starting point.

| Parameter | Typical Conditions | Rationale |

| Catalyst | Rhodium or Iridium complexes | Known to be effective for hydroamination of unactivated alkenes. |

| Solvent | Anhydrous, non-protic (e.g., Toluene, THF) | Prevents interference with the catalyst and reactants. |

| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) | Dependent on the reactivity of the substrate and catalyst. |

| Base | Non-nucleophilic base (e.g., NaH, KHMDS) | To deprotonate the hydrochloride salt without competing in the reaction. |

Intramolecular Cyclization: A Gateway to Pyrrolidines

The dual functionality of N-Benzyl-2-propen-1-amine makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles via intramolecular cyclization. The pyrrolidine scaffold, in particular, is a prevalent motif in many FDA-approved drugs and biologically active compounds.[1]

Mechanism of [3+2] Cycloaddition for Pyrrolidine Synthesis

One of the most powerful methods for constructing pyrrolidine rings is the [3+2] cycloaddition of an azomethine ylide with an alkene. N-Benzyl-2-propen-1-amine can be a precursor to the azomethine ylide component.

Diagram 2: Pyrrolidine Synthesis via [3+2] Cycloaddition

Caption: General scheme for the synthesis of pyrrolidines using an azomethine ylide generated from an amine and an aldehyde.

In this sequence, the secondary amine (N-benzylallylamine, generated from the hydrochloride salt) condenses with an aldehyde to form an iminium ion, which then deprotonates to form the azomethine ylide. This 1,3-dipole can then react with an electron-deficient alkene in a concerted [3+2] cycloaddition to yield a highly substituted pyrrolidine ring.

Experimental Protocol for a Representative [3+2] Cycloaddition

The following is a representative protocol for the synthesis of substituted pyrrolidines, a reaction class in which this compound could serve as a key building block after in-situ neutralization.

Reaction: Synthesis of a substituted pyrrolidine via [3+2] cycloaddition.

Materials:

-

This compound

-

An appropriate aldehyde (e.g., paraformaldehyde)

-

An electron-deficient alkene (e.g., dimethyl maleate)

-

A non-nucleophilic base (e.g., triethylamine)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add this compound and the electron-deficient alkene in the chosen solvent.

-

Add the base to the mixture and stir for 15-30 minutes at room temperature to ensure the formation of the free amine.

-

Add the aldehyde to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting materials are consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Reactions: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] The allyl group of N-Benzyl-2-propen-1-amine makes it a suitable substrate for this transformation. The free amine can direct the arylation, and its unprotected nature is a notable advantage in streamlining synthesis.[3]

General Mechanism of the Heck Reaction

The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.

Diagram 3: Catalytic Cycle of the Heck Reaction

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

For N-Benzyl-2-propen-1-amine, the reaction would result in the formation of a cinnamylamine derivative. The regioselectivity of the arylation on the double bond is a key consideration.

Intramolecular Heck Reaction

If the N-Benzyl-2-propen-1-amine scaffold is incorporated into a larger molecule containing an aryl or vinyl halide, an intramolecular Heck reaction can occur, leading to the formation of cyclic structures.[5] This is a powerful strategy for the synthesis of complex nitrogen-containing polycycles.

| Ring Size | Exo/Endo Cyclization | Comments |

| 5 | Favored exo-trig | Generally proceeds with high efficiency. |

| 6 | Both exo and endo possible | Regioselectivity depends on substrate and reaction conditions. |

| >6 | Possible | Entropically less favored but achievable for macrocyclizations. |

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis. Its dual functionality, comprising a nucleophilic secondary amine and a reactive allyl group, allows for its participation in a diverse array of chemical transformations. This guide has elucidated the fundamental mechanisms of its action in hydroamination, intramolecular cyclization for the synthesis of pyrrolidines, and palladium-catalyzed Heck reactions. While specific literature on the direct use of the hydrochloride salt is emerging, the principles outlined herein, based on the reactivity of the free amine and analogous systems, provide a robust framework for its application in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science. Future research will likely focus on the development of asymmetric variants of these reactions and the expansion of its use in multicomponent and cascade reaction sequences.

References

-

Li, P., Lee, B. C., Zhang, X., & Koh, M. J. (2022). Base-Mediated Site-Selective Hydroamination of Alkenes. Synthesis, 54(07), 1566-1576. Available from: [Link]

-

Landge, V. G., Bonds, A. L., Mncwango, T. A., Mather, C. B., Saleh, Y., Fields, H. L., ... & Young, M. C. (2022). Amine-directed Mizoroki–Heck arylation of free allylamines. Organic Chemistry Frontiers, 9(8), 2139-2146. Available from: [Link]

-

Wikipedia. Intramolecular Heck reaction. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of pyrrolidines. Available from: [Link]

-

Ickes, A. R., Ensign, S. C., Gupta, A. K., & Hull, K. L. (2014). Regio- and chemoselective intermolecular hydroamination of allyl imines for the synthesis of 1,2-diamines. Journal of the American Chemical Society, 136(32), 11256-11259. Available from: [Link]

-

Gevorgyan, V., & Khasanov, T. (2008). Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia. Angewandte Chemie International Edition, 47(32), 5921-5923. Available from: [Link]

-

Wikipedia. Heck reaction. Available from: [Link]

Sources

- 1. Regio- and chemoselective intermolecular hydroamination of allyl imines for the synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Base-Mediated Site-Selective Hydroamination of Alkenes [organic-chemistry.org]

- 3. enamine.net [enamine.net]

- 4. Intermolecular Hydroamination of Allenes with N-Unsubstituted Carbamates Catalyzed by a Gold(I) N-Heterocyclic Carbene Complex [organic-chemistry.org]

- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

The Diverse Biological Activities of N-Benzylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The N-benzylamine moiety represents a privileged scaffold in medicinal chemistry, consistently appearing in a vast array of biologically active compounds. Its unique structural features—a flexible benzyl group connected to a nitrogen atom—provide an ideal framework for molecular recognition by various biological targets. This versatility has led to the development of N-benzylamine derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide offers an in-depth exploration of these biological activities, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of N-benzylamine derivatives and unlock their full therapeutic potential. We will delve into the established mechanisms of action, provide detailed and validated experimental protocols for activity assessment, and analyze structure-activity relationships to guide the rational design of next-generation therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

N-benzylamine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth and survival.

A. Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which N-benzylamine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3] This process is crucial for eliminating damaged or unwanted cells and is tightly regulated by a complex network of signaling pathways. Evidence suggests that certain N-benzylamine derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4]

Mechanism of Action: The Dual Apoptotic Assault

Several studies have shown that treatment of cancer cells with N-benzylamine derivatives leads to a cascade of events characteristic of apoptosis. This includes the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspase-3.[3][4] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell.

Furthermore, these derivatives have been observed to modulate the expression of proteins belonging to the Bcl-2 family.[4] Specifically, they can downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating the expression of pro-apoptotic proteins such as Bax and Bad.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol—a key step in the activation of the intrinsic apoptotic pathway.[5][6]

B. Cytotoxicity Screening: The MTT Assay

To quantify the anticancer activity of N-benzylamine derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-benzylamine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

C. Structure-Activity Relationship (SAR) Insights

The anticancer potency of N-benzylamine derivatives is highly dependent on the nature and position of substituents on both the benzyl and amine moieties. For instance, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that substitutions on the phenyl ring can significantly impact their inhibitory activity against deubiquitinase enzymes involved in cancer progression.

Table 1: Anticancer Activity of Selected N-Benzylamine Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-benzyl-2-phenylpyrimidin-4-amine | Non-small cell lung cancer | Varies with substitution | [8] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [9] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [9] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | [9] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [9] |

| Benzimidazole derivative 5 | MCF-7 (Breast) | 17.8 | [2] |

| Benzimidazole derivative 5 | DU-145 (Prostate) | 10.2 | [2] |

| Baylis-Hillman derived 1,2,3-triazole 8h | DU-145 (Prostate) | 0.0948 | [1] |

| Baylis-Hillman derived 1,2,3-triazole 8i | DU-145 (Prostate) | 0.0372 | [1] |

| Baylis-Hillman derived 1,2,3-triazole 8j | DU-145 (Prostate) | 0.248 | [1] |

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. N-benzylamine derivatives have demonstrated promising activity against a broad spectrum of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[10][11]

A. Mechanism of Action: Disrupting Microbial Integrity

The precise mechanisms by which N-benzylamine derivatives exert their antimicrobial effects can vary depending on the specific derivative and the target microorganism. However, a common mode of action involves the disruption of microbial cell membranes, leading to leakage of intracellular components and ultimately cell death. Some derivatives are also known to inhibit essential microbial enzymes.

B. Evaluating Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] The broth microdilution method is a standard and widely accepted technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the N-benzylamine derivative in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

C. Spectrum of Activity: A Look at the Data

The antimicrobial spectrum of N-benzylamine derivatives is broad, with activity reported against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Table 2: Antimicrobial Activity of Selected N-Benzylamine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-[4-(benzylamino)butoxy]-9H-carbazole | S. aureus ATCC 29213 | 30 | [10] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole | S. aureus ATCC 25923 | 40 | [10] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide 4a | S. aureus | 26.11 µM | [14] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide 4b | P. aeruginosa | 23.28 µM | [14] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide 4c | E. coli | 22.89 µM | [14] |

| N-aryl-N-benzylamines | Various fungi | 31.25-125 | [15] |

| Terbinafine (a benzylamine derivative) | Dermatophytes | 0.001-0.05 | [11] |

III. Enzyme Inhibition: Modulating Key Biological Processes

The ability of N-benzylamine derivatives to selectively inhibit specific enzymes makes them valuable tools for studying biological pathways and for the development of targeted therapies. One notable area of interest is the inhibition of monoamine oxidases (MAOs).

A. Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Mechanism of Action: Regulating Neurotransmitter Levels

N-benzylamine derivatives can act as inhibitors of MAO-A and/or MAO-B. By blocking the activity of these enzymes, they increase the levels of monoamine neurotransmitters in the brain, which can alleviate the symptoms of certain neurological and psychiatric conditions.

B. In Vitro MAO Inhibition Assay

The inhibitory potency of N-benzylamine derivatives against MAO-A and MAO-B can be determined using in vitro enzyme inhibition assays. A common method involves measuring the production of a fluorescent or colored product resulting from the enzymatic reaction.

Experimental Protocol: Fluorometric MAO Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Inhibitor Preparation: Prepare serial dilutions of the N-benzylamine derivative.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a fluorogenic probe, and the inhibitor at various concentrations.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the rate of the enzymatic reaction in the presence of different inhibitor concentrations. The IC₅₀ value, representing the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined from a dose-response curve.

IV. Synthesis of N-Benzylamine Derivatives: Chemical Strategies

The synthesis of N-benzylamine derivatives can be achieved through various chemical routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A. Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of N-benzylamine derivatives. This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine.[16][17][18]

General Procedure for Reductive Amination:

-

Dissolve the aldehyde or ketone and the primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane).

-

Add a reducing agent, such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or hydrogen gas with a metal catalyst (e.g., Pd/C).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by quenching any remaining reducing agent, extracting the product into an organic solvent, and purifying it by column chromatography or recrystallization.

B. N-Alkylation of Amines

Another common approach is the direct N-alkylation of a primary or secondary amine with a benzyl halide or another suitable electrophile.[19]

C. Amide Formation and Reduction

N-benzylamide derivatives can be synthesized by the coupling of a carboxylic acid with benzylamine, followed by reduction of the amide bond to the corresponding amine.[8][20][21][22][23]

V. Conclusion and Future Directions

The N-benzylamine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from anticancer and antimicrobial to enzyme inhibition, underscore its importance in medicinal chemistry. The structure-activity relationship studies highlighted in this guide provide a valuable framework for the rational design of more potent and selective compounds. Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of novel biological targets. The detailed experimental protocols provided herein serve as a self-validating system for researchers to reliably assess the biological activity of their synthesized compounds, thereby accelerating the drug discovery and development process.

VI. References

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. [Link]

-

IC50 values (µM) of synthesised compounds against various cell lines. ResearchGate. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. [Link]

-

Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. PubMed Central. [Link]

-

Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PubMed Central. [Link]

-

IC 50 values of 33 derivatives against leukemia cell lines in vitro (x ± SD, n = 3). ResearchGate. [Link]

-

Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

-

N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells. PubMed. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. [Link]

-

Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PubMed Central. [Link]

-

Benzamide synthesis via oxidative amidation of benzylamines and benzyl... ResearchGate. [Link]

-

Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKAT USA. [Link]

-

Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Beilstein Journal of Organic Chemistry. [Link]

-

Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. PubMed Central. [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

-

MIC values of antibacterial activity of N-substituted derivatives of 3. ResearchGate. [Link]

-

Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. PubMed Central. [Link]

-

Method for the synthesis of substituted formylamines and substituted amines. Google Patents.

-

(PDF) Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. ResearchGate. [Link]

-

How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. Pearson. [Link]

-

Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed Central. [Link]

-

Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide. Dove Medical Press. [Link]

-